Cas no 135-62-6 (3-Hydroxy-2'-methoxy-2-naphthanilide)

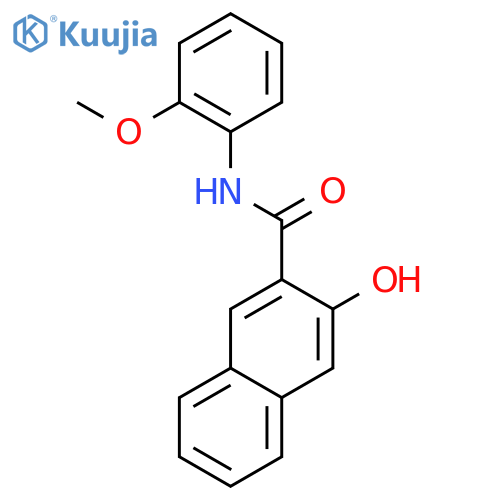

135-62-6 structure

商品名:3-Hydroxy-2'-methoxy-2-naphthanilide

3-Hydroxy-2'-methoxy-2-naphthanilide 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

- 3-Hydroxy-2'-methoxy-2-naphthanilide

- Naphthol AS-OL

- 2-Hydroxy-3-naphthoic Acid o-Anisidide

- 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

- Azoic Coupling Component 20

- CelcotRK

- NAPHTOLS

- Azotol OA

- C.I. 37530

- Diathol BO

- Diathol OL

- Naftolo MOL

- Naphtazol F

- Conazoic BO

- Celcot RK

- Cibanaphthol RK

- Irganaphthol RK

- Naphtanilide OL

- Naphtoelan OL

- Naphthoide OL

- Azonaphtol OA

- Naphthanil OL

- Dragonthol OL

- Solunaptol FRL

- Brentosyn FR

- Azoground OL

- Anthonaphthol MF

- Acna Naphthol O

- Kambothol ASOL

- Amarthol AS-OL

- Tulathol AS-OL

- Naphtol AS-OL

- Daito Grounder OL

- Hiltonaphthol AS-OL

- Mitsui Naphthozol OL

- C.I. Developer 22

- A

- N-(2-METHOXYPHENYL)-3-HYDROXY-2-NAPHTHAMIDE

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide #

- NS00020056

- 135-62-6

- F71196

- A806959

- 3-Hydroxy-2-naphth-o-anisidide

- Miketazol Developer NLF

- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-

- AQYMRQUYPFCXDM-UHFFFAOYSA-N

- Oprea1_475307

- C.I. Azoic Coupling Component 20

- CI AZOIC COUPLING COMPONENT 20

- sodium 3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-olate

- NSC50680

- EINECS 205-206-6

- HEBEITHOL AS-OL

- 2-HYDROXY-N-(2-METHOXYPHENYL)-3-NAPHTHAMIDE

- DTXCID4018877

- 3-Hydroxy-2-naphthoyl-ortho-anisidide

- Tox21_301992

- SMR000528243

- W-108262

- 2-HYDROXY-3-NAPHTHOIC ACID 2'-ANISIDIDE

- FT-0631787

- CI 37530

- 3-(2-Methoxyphenylcarbamoyl)-2-naphthol

- AKOS000121415

- MFCD00021630

- ANARTHOL AS-OL

- NSC 50680

- NAFTOL AS-OL

- NSC-50680

- KIWA GROUNDER OL

- 2-HYDROXY-3-NAPHTHOIC O-ANISIDIDE

- 2-(3-Hydroxy-2-naphthamido)anisole

- CI DEVELOPER 22

- UNII-G9HI0D9DPC

- Naphthol AS-DL

- 1-(2',3'-Hydroxynaphthoylamino)-2-methoxybenzene

- AS-65794

- 2-Hydroxy-3-naphthoyl-o-anisidide

- NCGC00255619-01

- CHEMBL2094499

- NAPHTHOL OL

- SCHEMBL2045765

- G9HI0D9DPC

- NAPTHOL ASOL

- DTXSID6038877

- 1-(2-HYDROXY-3-NAPHTHOYLAMINO)-2-METHOXYBENZENE

- 2'-Methoxy-2-hydroxy-3-naphthanilide

- 2-HYDROXY-3-NAPHTH-O-ANISIDIDE

- 2-Naphth-o-anisidide, 3-hydroxy-

- 3-Hydroxy-2-naphthoic acid o-aniside

- 2-HYDROXY-3-NAPHTHOIC ACID O-METHOXYANILIDE

- Amanil Naphthol AS-OL

- 3-Hydroxy-2-naphthoic o-anisidide

- DNDI1417169

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide

- SR-01000362241

- CAS-135-62-6

- MLS000736675

- EC 205-206-6

- 2-HYDROXY-3-NAPHTHOYLAMINO-2'-METHOXYBENZENE

- Z104502230

- N-(O-METHOXYPHENYL)-3-HYDROXY-2-NAPHTHAMIDE

- 2-Naphth-o-anisidide, 3-hydroxy- (8CI)

- EN300-21569

- 2-Hydroxy-3-Naphthoyl-O-Anisidine

- SR-01000362241-1

- 3-(o-Methoxyphenylaminocarbonyl)-2-naphthol

- BLUE BASE BB

- CS-0068352

- DYCOSTHOL AS-OL

- H0317

-

- MDL: MFCD00021630

- インチ: 1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21)

- InChIKey: AQYMRQUYPFCXDM-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C(N([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 293.10500

- どういたいしつりょう: 293.105

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- ひょうめんでんか: 0

- 互変異性体の数: 9

- トポロジー分子極性表面積: 58.6

じっけんとくせい

- 密度みつど: 1.304g/cm3

- ゆうかいてん: 161.0 to 166.0 deg-C

- ふってん: 424.1°C at 760 mmHg

- フラッシュポイント: 210.3ºC

- PSA: 58.56000

- LogP: 3.87930

- いろしすう: 37530

3-Hydroxy-2'-methoxy-2-naphthanilide セキュリティ情報

- シグナルワード:Danger

- 危害声明: H315-H317-H319-H335-H411

- 警告文: P261-P273-P280-P305+P351+P338

- WGKドイツ:2

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

- セキュリティ用語:S26;S36

- 危険レベル:9

- リスク用語:R36/37/38

- 包装グループ:Ⅲ

3-Hydroxy-2'-methoxy-2-naphthanilide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-Hydroxy-2'-methoxy-2-naphthanilide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21569-10.0g |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

135-62-6 | 95.0% | 10.0g |

$200.0 | 2025-02-19 | |

| abcr | AB139209-25 g |

Naphthol AS-OL, 98%; . |

135-62-6 | 98% | 25 g |

€43.60 | 2023-07-20 | |

| Enamine | EN300-21569-2.5g |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

135-62-6 | 95.0% | 2.5g |

$55.0 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157304-25G |

3-Hydroxy-2'-methoxy-2-naphthanilide |

135-62-6 | >98.0%(HPLC) | 25g |

¥29.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64265-25g |

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide |

135-62-6 | ≥98%(HPLC)(T) | 25g |

¥108.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64265-100g |

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide |

135-62-6 | ≥98%(HPLC)(T) | 100g |

¥178.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64265-5g |

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide |

135-62-6 | ≥98%(HPLC)(T) | 5g |

¥78.0 | 2023-09-05 | |

| Fluorochem | 212989-500g |

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide |

135-62-6 | 95% | 500g |

£106.00 | 2022-03-01 | |

| TRC | H973080-2500mg |

3-Hydroxy-2'-methoxy-2-naphthanilide |

135-62-6 | 2500mg |

$87.00 | 2023-05-18 | ||

| Enamine | EN300-21569-1g |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

135-62-6 | 95% | 1g |

$28.0 | 2023-09-16 |

3-Hydroxy-2'-methoxy-2-naphthanilide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:135-62-6)3-Hydroxy-2'-methoxy-2-naphthanilide, ≥ 98.0%

注文番号:LE17480

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

3-Hydroxy-2'-methoxy-2-naphthanilide 関連文献

-

1. Bond dissociation energies from equilibrium studies. Part 1.—D(CF3—Br), D(C2F5—Br) and D(n-C3F7—Br)J. W. Coomber,E. Whittle Trans. Faraday Soc. 1967 63 608

-

2. Photorearrangement of a benzoquinoxalinobicyclo[2,2,2]octatrieneK. G. Srinivasan,Joseph H. Boyer J. Chem. Soc. Chem. Commun. 1974 1026

-

Simone Moser,Markus Ulrich,Thomas Müller,Bernhard Kr?utler Photochem. Photobiol. Sci. 2008 7 1577

135-62-6 (3-Hydroxy-2'-methoxy-2-naphthanilide) 関連製品

- 92-73-9(N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)

- 4711-68-6(N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide)

- 6268-05-9(N-(4-Amino-2,5-dimethoxyphenyl)benzamide)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:135-62-6)3-羟基-N-(2-甲氧基苯基)-2-萘甲酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:135-62-6)Naphthol AS-OL

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ